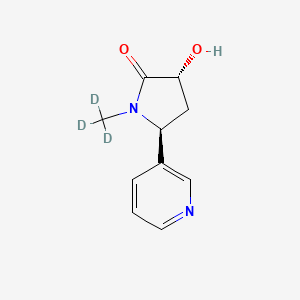

トランス-3'-ヒドロキシコチニン-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-3’-Hydroxy Cotinine-d3: is a deuterium-labeled analog of trans-3’-hydroxycotinine, which is a major metabolite of nicotine. This compound is primarily used as an internal standard in various analytical methods, particularly in the quantification of nicotine and its metabolites in biological samples. The presence of deuterium atoms makes it distinguishable from its non-labeled counterpart, allowing for precise and accurate measurements in mass spectrometry-based assays .

科学的研究の応用

Chemistry: trans-3’-Hydroxy Cotinine-d3 is used as an internal standard in analytical chemistry for the quantification of nicotine and its metabolites in biological samples. This is crucial for studies related to nicotine metabolism and exposure .

Biology: In biological research, trans-3’-Hydroxy Cotinine-d3 is used to study the metabolic pathways of nicotine and its effects on the human body. It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine .

Medicine: The compound is used in clinical research to monitor nicotine exposure in patients undergoing smoking cessation programs. It is also used to study the effects of secondhand smoke exposure .

Industry: In the tobacco industry, trans-3’-Hydroxy Cotinine-d3 is used for quality control and to ensure compliance with regulatory standards regarding nicotine content and exposure .

作用機序

Target of Action

trans-3’-Hydroxy Cotinine-d3 is a product of the metabolism of the primary nicotine metabolite, cotinine . It primarily targets the CYP2A6 enzyme , which is involved in the metabolic breakdown of nicotine .

Mode of Action

The interaction of trans-3’-Hydroxy Cotinine-d3 with its target, the CYP2A6 enzyme, results in the metabolic breakdown of nicotine. This process transforms nicotine into cotinine, which is then further metabolized into trans-3’-Hydroxy Cotinine-d3 .

Biochemical Pathways

The biochemical pathway affected by trans-3’-Hydroxy Cotinine-d3 is the nicotine metabolic pathway . The CYP2A6 enzyme metabolizes nicotine into cotinine, which is then further metabolized into trans-3’-Hydroxy Cotinine-d3 . This process affects the overall clearance of nicotine from the body.

Pharmacokinetics

The pharmacokinetics of trans-3’-Hydroxy Cotinine-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It is a metabolite of cotinine, which has a longer metabolic half-life compared to trans-3’-Hydroxy Cotinine-d3 (16 hours vs. 5 hours) . The ratio of trans-3’-Hydroxy Cotinine-d3 to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body .

Result of Action

The molecular and cellular effects of trans-3’-Hydroxy Cotinine-d3’s action are primarily related to its role in the metabolism of nicotine. By being a product of nicotine metabolism, it serves as a biomarker for nicotine exposure and CYP2A6 enzymatic activity . This measure of nicotine metabolism has been used to study tobacco and secondhand smoke exposure .

Action Environment

The action, efficacy, and stability of trans-3’-Hydroxy Cotinine-d3 can be influenced by various environmental factors. For instance, exposure to environmental tobacco smoke can increase the levels of trans-3’-Hydroxy Cotinine-d3, as it is a metabolite of nicotine . Additionally, factors such as the individual’s metabolic rate, the presence of other substances, and genetic variations in the CYP2A6 enzyme can also influence the action of trans-3’-Hydroxy Cotinine-d3 .

生化学分析

Biochemical Properties

trans-3’-Hydroxy Cotinine-d3 interacts with various enzymes and proteins in the body. It is a major metabolite of nicotine and is involved in the CYP2A6 metabolic pathway . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

The effects of trans-3’-Hydroxy Cotinine-d3 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, trans-3’-Hydroxy Cotinine-d3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-3’-Hydroxy Cotinine-d3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of trans-3’-Hydroxy Cotinine-d3 vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

trans-3’-Hydroxy Cotinine-d3 is involved in the CYP2A6 metabolic pathway . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of trans-3’-Hydroxy Cotinine-d3 within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of trans-3’-Hydroxy Cotinine-d3 and its effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxy Cotinine-d3 typically involves the deuteration of cotinine, followed by hydroxylation. The process begins with the synthesis of cotinine-d3, which is achieved by the deuteration of nicotine. This is followed by the hydroxylation of cotinine-d3 to produce trans-3’-Hydroxy Cotinine-d3. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of trans-3’-Hydroxy Cotinine-d3 involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to isolate the desired product from by-products and impurities. Quality control measures are implemented to ensure the consistency and reliability of the final product .

化学反応の分析

Types of Reactions:

Oxidation: trans-3’-Hydroxy Cotinine-d3 can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: The compound can also be reduced back to cotinine-d3 under specific conditions.

Substitution: Various substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of cotinine-d3 with a carbonyl group.

Reduction: Regeneration of cotinine-d3.

Substitution: Various substituted derivatives of trans-3’-Hydroxy Cotinine-d3.

類似化合物との比較

Cotinine: The primary metabolite of nicotine with a longer half-life compared to trans-3’-Hydroxy Cotinine-d3.

Nornicotine: Another metabolite of nicotine, which is also used as a biomarker for nicotine exposure.

Anabasine: A tobacco alkaloid that is not a metabolite of nicotine but is used to indicate active tobacco use.

Uniqueness: trans-3’-Hydroxy Cotinine-d3 is unique due to its deuterium labeling, which allows for precise quantification in analytical methods. This makes it an invaluable tool in research and clinical studies related to nicotine metabolism and exposure .

生物活性

trans-3'-Hydroxy Cotinine-d3 (3-HC-d3) is a deuterated form of trans-3'-hydroxycotinine, which is a major metabolite of nicotine. Understanding its biological activity is crucial for assessing nicotine metabolism and exposure, particularly in the context of tobacco use. This article reviews the pharmacokinetics, metabolic pathways, and biological effects associated with 3-HC-d3, supported by relevant data tables and case studies.

Pharmacokinetics

The pharmacokinetics of trans-3'-hydroxycotinine have been studied extensively to understand its disposition in the body. A significant study involved administering 3-HC to subjects and measuring plasma and urine concentrations over time. The results indicated that approximately 87% of the administered dose was recovered in urine as 3-HC, with an elimination half-life of around 6.4 hours for urine and 6.6 hours for plasma .

Table 1: Pharmacokinetic Parameters of trans-3'-Hydroxy Cotinine-d3

| Parameter | Value |

|---|---|

| Elimination Half-Life (plasma) | 6.6 hours |

| Elimination Half-Life (urine) | 6.4 hours |

| Urine Recovery (% of dose) | 87% |

Metabolism

trans-3'-Hydroxycotinine is primarily formed from cotinine through the action of cytochrome P450 enzymes, specifically CYP2A6. The metabolism involves hydroxylation and conjugation processes. Variability in the activity of these enzymes can lead to differences in nicotine metabolism among individuals, influenced by genetic factors .

Case Study: Genetic Variation Impacting Metabolism

A study focusing on American Indian tribes highlighted significant interethnic variations in CYP2A6 activity, which affected nicotine metabolism rates. This genetic variability can influence the ratio of 3-HC to cotinine in plasma, which has implications for assessing tobacco exposure and addiction potential .

Biological Effects

Research indicates that trans-3'-hydroxycotinine exhibits various biological activities that may influence cardiovascular health and mood states. In a controlled study, subjects receiving an infusion of 3-HC showed no significant changes in blood pressure or heart rate; however, there were notable decreases in tension and fatigue levels post-infusion .

Table 2: Effects of trans-3'-Hydroxy Cotinine-d3 on Mood States

| Mood State | Pre-Infusion Score | Post-Infusion Score | p-value |

|---|---|---|---|

| Tension | High | Low | 0.004 |

| Fatigue | High | Low | 0.04 |

Analytical Methods

The quantification of trans-3'-hydroxycotinine in biological samples has been achieved using advanced chromatographic techniques. A validated method demonstrated good linearity (R² > 0.99) and precision for both cotinine and trans-3-hydroxycotinine, with limits of detection at 0.02 ng/mL for 3-HC .

Table 3: Analytical Validation Results

| Analyte | Limit of Detection (ng/mL) | Mean Recovery (%) |

|---|---|---|

| Cotinine | 0.06 | 89.1 |

| trans-3-hydroxycotinine | 0.02 | 90.2 |

特性

CAS番号 |

159956-78-2 |

|---|---|

分子式 |

C10H12N2O2 |

分子量 |

195.23 g/mol |

IUPAC名 |

(3S,5R)-3-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m1/s1/i1D3 |

InChIキー |

XOKCJXZZNAUIQN-CSUNFMACSA-N |

SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 |

異性体SMILES |

[2H]C([2H])([2H])N1[C@H](C[C@@H](C1=O)O)C2=CN=CC=C2 |

正規SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。